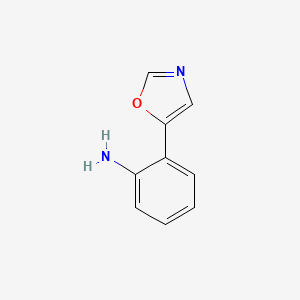

2-(1,3-Oxazol-5-yl)aniline

Descripción

Historical Context of Oxazole (B20620) Chemistry in Academic Research

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The journey of oxazole chemistry began with early syntheses that laid the groundwork for a vast field of study. One of the pioneering methods, the Robinson-Gabriel synthesis, involves the cyclodehydration of 2-acylamino-ketones. Another foundational method is the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which proceeds from a cyanohydrin and an aldehyde. ontosight.ai These early methods were crucial in making oxazole derivatives accessible for further study.

Over the decades, research has expanded to include a variety of synthetic strategies. The van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC), is a notable example of a more modern method for creating the oxazole ring system. The continuous development of novel synthetic routes has made a wide array of substituted oxazoles available to researchers. cymitquimica.com This accessibility has been a primary driver in the exploration of their chemical and physical properties, revealing their utility in diverse areas such as pharmaceuticals, agrochemicals, and materials science. evitachem.com The inherent stability of the aromatic oxazole ring, combined with its capacity for a wide range of chemical modifications, has cemented its importance as a versatile scaffold in synthetic chemistry. evitachem.com

Table 1: Key Historical Developments in Oxazole Synthesis

| Synthesis Method | Discoverer/Developer | Year | Description |

|---|---|---|---|

| Fischer Oxazole Synthesis | Emil Fischer | 1896 | Synthesis of 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde. ontosight.ai |

| Robinson-Gabriel Synthesis | Robinson & Gabriel | Early 20th Century | Involves the cyclodehydration of 2-acylamino-ketones to form oxazoles. |

| van Leusen Oxazole Synthesis | van Leusen et al. | 1972 | A one-pot reaction for synthesizing 5-substituted oxazoles from aldehydes and TosMIC. |

| Bredereck Reaction | Bredereck | - | Synthesis of oxazole derivatives by reacting α-haloketones with amides. |

Significance of Aniline (B41778) Moiety in Heterocyclic Compound Research

Aniline, with its formula C₆H₅NH₂, is the simplest aromatic amine and serves as a fundamental building block in organic synthesis. Its significance in the chemical industry is vast, with major uses in the production of precursors for polyurethanes, rubber processing chemicals, and dyes. In the context of heterocyclic chemistry, the aniline moiety is of paramount importance. The amino group attached to the benzene (B151609) ring makes the aromatic ring highly reactive towards electrophilic substitution, primarily at the ortho and para positions. ontosight.ai This reactivity allows for the straightforward introduction of various functional groups and the construction of more complex molecular architectures.

Table 2: Applications of Aniline and Its Derivatives in Synthesis

| Application Area | Examples of Synthesized Products |

|---|---|

| Heterocyclic Compound Synthesis | Quinolines, Cinnolines, Benzothiazoles ontosight.ai |

| Industrial Chemicals | Polyurethane precursors (e.g., MDI), Rubber additives |

| Dyes and Pigments | Indigo, Azo dyes ontosight.ai |

| Pharmaceuticals | Paracetamol, Sulfonamide drugs |

Rationale for Focused Investigation of 2-(1,3-Oxazol-5-yl)aniline

The focused investigation of this compound stems from the strategic combination of two valuable chemical entities: the oxazole ring and the aniline moiety. This specific linkage, where the oxazole ring is attached to the aniline at the ortho position, creates a unique scaffold that is of significant interest for several reasons.

Firstly, the compound serves as a versatile building block for the synthesis of more complex molecules. cymitquimica.com The presence of both the oxazole and aniline groups offers multiple reaction sites for further chemical modification. The aniline amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, while the oxazole ring can also be functionalized. This dual reactivity makes this compound a valuable intermediate for creating libraries of novel compounds for screening in drug discovery and materials science.

Secondly, the combination of an electron-rich aniline ring with a heterocyclic oxazole ring suggests potential for unique biological activities. Oxazole derivatives are known to exhibit a wide range of pharmacological properties, and aniline-containing compounds are also prevalent in many therapeutic agents. evitachem.comontosight.ai The specific ortho-arrangement of the two rings in this compound could lead to specific intramolecular interactions and a defined three-dimensional structure, making it a candidate for interacting with biological targets like enzymes or receptors. cymitquimica.comontosight.ai Research into the positional isomer, 3-(1,3-oxazol-5-yl)aniline, has already demonstrated its efficacy as a corrosion inhibitor, indicating that these compounds have interesting interfacial properties. This suggests that the 2-isomer could also possess novel material or biological applications, warranting a dedicated research focus.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPQWOKKMYUKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428146 | |

| Record name | 2-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774238-36-7 | |

| Record name | 2-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxazol-5-yl-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 1,3 Oxazol 5 Yl Aniline and Its Derivatives

Cyclization-Based Approaches to the Oxazole (B20620) Ring System

The formation of the oxazole ring is a critical step in the synthesis of 2-(1,3-oxazol-5-yl)aniline. Several cyclization strategies have been developed, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

The Van Leusen oxazole synthesis is a widely recognized and powerful method for constructing 5-substituted oxazole rings. mdpi.comresearchgate.net First discovered in 1972, this reaction typically involves the [3+2] cycloaddition of an aldehyde with tosylmethylisocyanide (TosMIC). mdpi.comnih.gov The process is conducted under basic conditions, often using potassium carbonate (K₂CO₃) in a solvent like methanol. mdpi.com

The mechanism begins with the deprotonation of TosMIC's active methylene (B1212753) group. wikipedia.org The resulting anion attacks the aldehyde, leading to an intermediate oxazoline (B21484). wikipedia.orgorganic-chemistry.org Subsequent elimination of the tosyl group, which is an excellent leaving group, yields the final 5-substituted oxazole. wikipedia.org This one-pot reaction is valued for its mild conditions and operational simplicity. mdpi.comsciforum.net

Adaptations to the classical Van Leusen procedure have been developed to improve yields, shorten reaction times, and simplify purification. One such adaptation involves using microwave assistance, which can produce 5-aryl-1,3-oxazoles with high efficiency. mdpi.com Another modification employs a polymer-supported base, such as Ambersep 900 OH⁻, which facilitates the removal of the base and the tolylsulfinic acid byproduct through simple filtration, resulting in high purity products. nih.govorganic-chemistry.org The use of pressure reactors has also been shown to dramatically reduce reaction times from hours to minutes. sciforum.net

Table 1: Examples of Van Leusen Oxazole Synthesis Adaptations

| Aldehyde Reactant | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol, 8h | 5-(2-tosylquinolin-3-yl)oxazole | 83% | mdpi.com |

| Various Aromatic Aldehydes | Ambersep 900 OH⁻ | Dimethoxyethane/Methanol, reflux | 5-Aryloxazoles | High | nih.govorganic-chemistry.org |

| Complex Aldehydes (e.g., fluorene-2-carboxaldehyde) | K₂CO₃ | Pressure reactor, 20 min | Complex 1,3-oxazoles | Moderate to good | sciforum.net |

Ferric chloride (FeCl₃) has been established as an effective Lewis acid catalyst for the regioselective synthesis of oxazoles from acetylenic amides. organic-chemistry.orgnih.gov This method provides a direct pathway for the cyclization of these precursors under mild reaction conditions. nih.gov The process is characterized by good to excellent yields and tolerance of various functional groups on the substrates. organic-chemistry.orgnih.gov

In this technique, FeCl₃ promotes a 5-exo-dig cyclization of the acetylenic amide. organic-chemistry.org This approach is particularly noted for its efficiency in forming the oxazole ring, with reported yields reaching up to 96%. organic-chemistry.org The methodology is considered economical and environmentally friendly, as it does not necessitate special precautions like an inert atmosphere. organic-chemistry.org The proposed mechanism involves the coordination of the Lewis acid to the amide, facilitating the intramolecular attack and subsequent tautomerization to form the aromatic oxazole ring. organic-chemistry.org This FeCl₃-mediated cyclization represents a practical and efficient route for synthesizing oxazole heterocycles. organic-chemistry.orgnih.gov

Table 2: Lewis Acid-Mediated Cyclization of Acetylenic Amides

| Catalyst | Substrate Type | Product | Max. Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| FeCl₃ | Acetylenic Amides | 2-Oxazoles | 96% | High selectivity for oxazoles | organic-chemistry.org |

| ZnI₂ | Acetylenic Amides | 2-Oxazolines | 93% | High selectivity for oxazolines | organic-chemistry.org |

An alternative and effective route to 2-N-aryl-5-substituted-1,3-oxazoles involves the reaction between a phenacyl azide (B81097) and a phenyl isothiocyanate. tandfonline.comtandfonline.com This method relies on the in-situ generation of an iminophosphorane intermediate by treating the isothiocyanate with a phosphine (B1218219) ligand, most commonly triphenylphosphine (B44618) (PPh₃). tandfonline.comtandfonline.com

The reaction, initially reported by Froyen in 1991, has seen several modifications. tandfonline.comtandfonline.com For instance, heating phenacyl azide and phenyl isothiocyanate with PPh₃ in dioxane at 90°C yields the desired oxazole product in high yield (93%). tandfonline.comtandfonline.com A significant improvement involves the use of polymer-supported triphenylphosphine (poly-TPP), which allows the reaction to proceed at room temperature and greatly simplifies the work-up and removal of the phosphorus oxide by-product. tandfonline.comtandfonline.com This approach has been successfully applied to synthesize various decorated oxazole derivatives. tandfonline.comtandfonline.com The core of this strategy is the cyclization with a β-keto azide, which has become a practiced method for this class of compounds. tandfonline.comtandfonline.com

Table 3: Synthesis of Oxazoles from Phenacyl Azide and Phenyl Isothiocyanate

| Phosphine Ligand | Temperature | Solvent | Yield | Noteworthy Feature | Reference |

|---|---|---|---|---|---|

| Triphenylphosphine (PPh₃) | 90°C | Dioxane | 93% | Consistent with original reports. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Polymer-supported Triphenylphosphine (poly-TPP) | Room Temp. | N/A | Excellent | Simplifies work-up and by-product removal. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Tributylphosphine (PBu₃) | N/A | N/A | N/A | Used for analogous indole-bearing oxazoles. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

The synthesis of 2-oxazolines, which are direct precursors to oxazoles via oxidation, is commonly achieved through the dehydrative cyclization of N-(2-hydroxyethyl)amides, which are themselves derived from the condensation of amino alcohols and carboxylic acids. mdpi.comnih.gov This pathway is significant as it starts from readily available materials. mdpi.com

Several methods facilitate this transformation. A practical and robust approach uses triflic acid (TfOH) as a promoter for the dehydrative cyclization, which tolerates a wide variety of functional groups and produces water as the only byproduct. mdpi.comnih.gov This method can also be adapted into a one-pot protocol directly from the carboxylic acid and amino alcohol. mdpi.comnih.gov Another efficient one-pot method employs the Deoxo-Fluor reagent, which allows for the condensation and subsequent cyclization to occur under mild conditions, starting from a mixture of the acid and amino alcohol at 0°C. nih.gov Other reagents and catalysts, such as zinc chloride, cyanuric chloride, and various transition metals, have also been utilized to facilitate the formation of oxazolines from these precursors. researchgate.netuol.de

Functionalization and Derivatization Strategies

Once the this compound scaffold is formed, further derivatization can be achieved through various chemical transformations, particularly on the aniline (B41778) nitrogen or the aromatic rings.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization and derivatization of this compound and related structures. nanomaterchem.com The Buchwald-Hartwig amination is a prominent example, used effectively for N-alkylation or N-arylation reactions. nih.govaablocks.com This reaction allows for the formation of a carbon-nitrogen bond between the aniline moiety and an alkyl or aryl halide. nih.gov The optimization of the Buchwald-Hartwig reaction is crucial and often involves screening different palladium catalysts and bases to achieve the best yields. nih.gov For instance, new trans-amino-5-arylethenyl-oxazole derivatives have been synthesized by applying this reaction to a chloro-substituted styryl-oxazole precursor. nih.gov

Beyond N-alkylation of the aniline group, palladium catalysis is also employed for direct arylation of the oxazole ring itself. organic-chemistry.org Depending on the choice of phosphine ligands and solvent polarity, these reactions can be directed with high regioselectivity to either the C-2 or C-5 position of the oxazole. organic-chemistry.org For example, using specific phosphine ligands, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org These palladium-catalyzed methods provide versatile strategies for creating a diverse library of derivatives from the core this compound structure. acs.org

Table 4: Buchwald-Hartwig Amination for Oxazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Bromo-aromatic ring | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | N-Aryl Aniline | organic-synthesis.com |

| trans-Chloro-arylethenyloxazole | Benzylamine | Pd catalyst | Various | trans-Amino-5-arylethenyl-oxazole | nih.gov |

| Indole | Thienopyrimidinyl chloride | Pd catalyst | Base-catalyzed | C-N coupled product | nih.gov |

| Benzimidazole | Thienopyrimidinyl chloride | Pd catalyst | Buchwald-Hartwig conditions | C-N coupled product | nih.gov |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the synthesis of this compound derivatives. This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. In the context of synthesizing these specific compounds, the aniline moiety or a precursor thereof often acts as the nucleophile, attacking an oxazole ring bearing a suitable leaving group, or vice versa.

The efficiency of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of strongly electron-withdrawing groups at the ortho and para positions to the leaving group significantly activates the ring towards nucleophilic attack. libretexts.org This activation is crucial for overcoming the inherent low reactivity of aryl halides in comparison to their aliphatic counterparts. libretexts.org The mechanism generally proceeds through a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For instance, the synthesis of 4-Chloro-3-( bioorg.orgoxazolo[4,5-b]pyridin-2-yl)aniline involves the introduction of the aniline group via a nucleophilic substitution reaction where an aniline derivative attacks a suitable electrophile on the oxazolo[4,5-b]pyridine (B1248351) core. evitachem.com While not a direct synthesis of this compound itself, this example illustrates the application of SNAr in constructing related structures. The reaction of an activated aryl halide with an amine is a common strategy. libretexts.org

Greener and more efficient methods for SNAr have been developed, utilizing solvents like polyethylene (B3416737) glycol (PEG-400) at elevated temperatures, which can significantly reduce reaction times. mdpi.com For example, various amino-substituted heterobicyclic compounds have been synthesized in good yields by reacting chloro-substituted heterocycles with amines in PEG-400 at 120°C for just 5 minutes. mdpi.com These methods offer a more sustainable approach to SNAr reactions.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 1-chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, Room Temperature | N,N-dimethyl-2,4-dinitroaniline | High |

| 7-chloro-5-methyl- bioorg.orgrsc.orgnih.govtriazolo[1,5-a]pyrimidine | Piperidine | PEG-400, 120°C, 5 min | 5-Methyl-7-(piperidin-1-yl)- bioorg.orgrsc.orgnih.govtriazolo[1,5-a]pyrimidine | 79% mdpi.com |

| 8-chloro- bioorg.orgrsc.orgnih.govtriazolo[4,3-a]pyrazine | Various amines | PEG-400, 120°C, 5 min | Amino-substituted bioorg.orgrsc.orgnih.govtriazolo[4,3-a]pyrazines | 73-99% mdpi.com |

| 4-chlorofuro[3,2-d]pyrimidine | Various amines | PEG-400, 120°C, 5 min | Amino-substituted furo[3,2-d]pyrimidines | 71-99% mdpi.com |

Hydrogenation Reactions for Precursor Modification

Hydrogenation is a powerful and versatile tool in organic synthesis, frequently employed for the modification of precursors en route to the final target molecule. In the synthesis of this compound, hydrogenation can be strategically used to reduce specific functional groups without affecting the core oxazole or aniline structures, or to selectively form these moieties from appropriate precursors.

A common application of hydrogenation is the reduction of a nitro group to an amine. For example, a precursor molecule containing a nitrophenyl group attached to the oxazole ring can be selectively reduced to the corresponding aniline derivative. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a standard method for this transformation. This approach is advantageous as it often proceeds with high yield and selectivity under mild conditions.

Furthermore, hydrogenation can be employed in the synthesis of the oxazole ring itself or its precursors. For instance, the reduction of an isocyanate group to a formamide (B127407) group can be achieved through catalytic hydrogenation. google.com This formamide can then be a precursor for further cyclization reactions to form the oxazole ring. The choice of catalyst and reaction conditions is critical to ensure the desired selective reduction. Noble metal catalysts such as platinum or palladium are often used for the hydrogenation of isocyanates. google.com

In the context of stereoselective synthesis, hydrogenation plays a crucial role in diastereoselective reductions. For example, a palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines can provide enantioenriched chiral amino alcohols. nih.gov This demonstrates the potential of combining hydrogenation with other catalytic methods to control stereochemistry.

| Starting Material | Reagents and Conditions | Product | Significance |

| Nitro-substituted oxazole | Catalytic hydrogenation (e.g., Pd/C, H₂) | Amino-substituted oxazole (e.g., this compound) | Formation of the aniline moiety. |

| Isocyanate (R-N=C=O) | Noble metal catalyst (Pt or Pd), H₂, inert aprotic solvent, tertiary amine | Formamide (R-NH-CHO) | Precursor for oxazole synthesis. google.com |

| Propargylic amines | Pd-catalyzed carboetherification followed by diastereoselective hydrogenation | Enantioenriched chiral amino alcohols | Stereocontrolled synthesis of complex precursors. nih.gov |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netbibliotekanauki.pl This technology has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles and their derivatives. nih.govresearchgate.net

The key advantages of microwave synthesis stem from the direct and efficient heating of the reaction mixture, which can lead to rapid temperature increases and localized superheating of the solvent and reactants. researchgate.net This can overcome activation energy barriers more effectively than conventional heating.

A notable example is the facile microwave-assisted synthesis of 5-substituted oxazoles through a [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov By using potassium phosphate (B84403) as a base in isopropanol (B130326) under microwave irradiation, the desired oxazoles were obtained in moderate to excellent yields. nih.gov This method offers a rapid and efficient route to the oxazole core of this compound.

The synthesis of 1,2,4-oxadiazole (B8745197) derivatives, which are structurally related to oxazoles, has also been significantly improved using microwave assistance. rsc.org This suggests that the synthesis of the this compound scaffold could be similarly enhanced. The reaction of aniline derivatives with formic acid to produce formanilides, potential precursors for oxazole ring formation, can also be significantly optimized under solvent-free microwave conditions. bibliotekanauki.pl

| Reaction | Reactants | Conditions | Product | Yield | Reaction Time |

| [3+2] Cycloaddition | Aryl aldehydes, TosMIC | K₃PO₄ (2 equiv.), Isopropanol, Microwave (65 °C, 350 W) | 5-Substituted oxazoles | 96% (for 5-phenyl oxazole) | 8 min nih.gov |

| 1,2,4-Oxadiazole Synthesis | Mandelic acid derivatives | Microwave-assisted | (3/5-aryl-1,2,4-oxadiazole-5/3-yl)(3,4,5-trimethoxyphenyl)methanone oxime derivatives | Good | Rapid rsc.org |

| Formanilide Synthesis | Aniline, Acetic acid | Solvent-free, Microwave | Acetanilide | Very good | Significantly reduced bibliotekanauki.pl |

Stereoselective Synthesis of Chiral Oxazolylanilines and Analogues

The development of stereoselective methods for the synthesis of chiral oxazolylanilines is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Chiral oxazolines, which are closely related to oxazoles, are widely used as ligands in asymmetric catalysis and as chiral auxiliaries in a variety of stereoselective transformations. nih.gov

Asymmetric Induction in Oxazoline Synthesis

Asymmetric induction in the synthesis of the oxazoline ring is a well-established strategy for creating chiral molecules. This can be achieved through various methods, including the use of chiral catalysts or by employing chiral starting materials.

One approach involves the multicatalytic reaction of unactivated ketones with isocyanoacetate esters, using a combination of a bifunctional Brønsted base–squaramide organocatalyst and a silver Lewis acid. rsc.org This method provides chiral oxazolines with a quaternary stereocenter in high yields and with excellent enantioselectivity. rsc.org

Another strategy is the use of chiral auxiliaries. For example, Evans' chiral auxiliaries, which are oxazolidinones, can be used to direct stereoselective reactions. nih.gov While not a direct synthesis of oxazolines, the principles of using these auxiliaries to control stereochemistry are transferable.

The synthesis of chiral 2-(aminophenyl)-2-oxazolines has been reported through a one-step procedure involving the reaction of isatoic anhydride (B1165640) with chiral amino-alcohols in the presence of a Lewis acid catalyst like anhydrous ZnCl₂. researchgate.net This method allows for the direct incorporation of a chiral center derived from the amino-alcohol into the oxazoline ring.

| Reaction | Reactants | Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) |

| [3+2] Cycloaddition | Unactivated ketones, tert-butyl isocyanoacetate | Brønsted base–squaramide organocatalyst / Ag⁺ | Chiral oxazolines with quaternary stereocenter | Excellent rsc.org |

| Condensation | Isatoic anhydride, Chiral amino-alcohols (e.g., (S)-phenylglycinol) | Anhydrous ZnCl₂ | Chiral 2-(aminophenyl)-2-oxazolines | Dependent on amino-alcohol |

| Aldol Addition | Oxazolinyl esters, Paraformaldehyde | Not specified | Chiral oxazoline derivatives | 80-94% acs.org |

Chiral Pool-Derived Precursors for Oxazolylaniline Synthesis

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.org These compounds serve as excellent starting materials for the synthesis of complex chiral molecules, as their inherent chirality can be transferred to the target structure. wikipedia.orgtcichemicals.com

Amino acids are particularly valuable precursors for the synthesis of chiral oxazolylanilines due to their inherent chirality and the presence of both amino and carboxylic acid functionalities. For instance, (S)-phenylglycinol, derived from the amino acid phenylalanine, can be used to synthesize chiral 2-(aminophenyl)-2-oxazolines. researchgate.net Similarly, other amino alcohols derived from natural amino acids like serine, tryptophan, and proline can be employed to create a diverse range of chiral oxazoline structures. mdpi.com

The synthesis often involves the condensation of the chiral amino alcohol with a suitable carboxylic acid derivative, followed by cyclization to form the oxazoline ring. For example, the synthesis of chiral bis(oxazoline) ligands, which are important in asymmetric catalysis, frequently starts from optically active 1,2-aminoalcohols derived from amino acids. nih.gov The general route involves condensation with a dicarboxylic acid derivative to form a bis(hydroxy)amide, which is then cyclized. nih.gov

The use of chiral pool-derived precursors offers a highly efficient and cost-effective strategy for accessing enantiomerically pure oxazolylanilines and their analogues, which are crucial for applications in medicinal chemistry and materials science.

| Chiral Pool Precursor | Derived Chiral Building Block | Target Molecule Class |

| Amino Acids (e.g., Phenylalanine) | Chiral Amino Alcohols (e.g., (S)-Phenylglycinol) | Chiral 2-(Aminophenyl)-2-oxazolines researchgate.net |

| Amino Acids | Optically Active 1,2-Aminoalcohols | Chiral Bis(oxazoline) Ligands nih.gov |

| Serine | D-serine methyl ester HCl | Precursors for complex natural products mdpi.com |

| Tryptophan | Cyclic alanine-tryptophan dimer | Pyrroloindoline natural products mdpi.com |

Mechanistic Investigations of 2 1,3 Oxazol 5 Yl Aniline Reactions

Elucidation of Reaction Pathways for Oxazole (B20620) Ring Formation

The synthesis of the 2-(1,3-oxazol-5-yl)aniline scaffold involves the formation of the oxazole ring, a key five-membered heterocycle. While specific mechanistic studies for this exact molecule are not extensively documented, the reaction pathways can be elucidated by examining well-established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis. These methods provide a framework for understanding the likely mechanistic steps involved.

Robinson-Gabriel Synthesis Adaptation:

The Robinson-Gabriel synthesis involves the cyclization and dehydration of a 2-acylamino-ketone. youtube.com To generate this compound, a plausible precursor would be an N-(2-aminobenzoyl)-α-amino ketone. The proposed mechanism would proceed as follows:

Protonation of the Ketone: The carbonyl oxygen of the ketone is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The amide oxygen acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered ring intermediate, a hydroxydihydrooxazole.

Dehydration: A two-step dehydration process occurs. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated. The resulting intermediate is then deprotonated to form the stable aromatic oxazole ring.

A representation of this proposed pathway is detailed in the interactive table below.

| Step | Reactant | Reagent/Condition | Intermediate | Product | Description |

| 1 | N-(2-aminobenzoyl)-α-amino ketone | H+ | Protonated ketone | - | Activation of the ketone for nucleophilic attack. |

| 2 | Protonated ketone | - | Hydroxydihydrooxazole | - | Intramolecular cyclization. |

| 3 | Hydroxydihydrooxazole | H+, -H2O | Cationic intermediate | This compound | Dehydration to form the aromatic oxazole ring. |

Van Leusen Oxazole Synthesis Adaptation:

The van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the formation of the oxazole ring from an aldehyde. wikipedia.orgbohrium.comresearchgate.net For the synthesis of this compound, the starting aldehyde would be 2-aminobenzaldehyde. The proposed mechanism is as follows:

Deprotonation of TosMIC: A base deprotonates the carbon atom of TosMIC, making it a potent nucleophile.

Nucleophilic Addition: The deprotonated TosMIC attacks the carbonyl carbon of 2-aminobenzaldehyde.

Cyclization: The resulting alkoxide oxygen attacks the isocyanide carbon in a 5-endo-dig cyclization to form a dihydrooxazole intermediate. wikipedia.org

Elimination: The tosyl group is eliminated, leading to the formation of the oxazole ring.

The steps for this proposed pathway are outlined in the following interactive table.

| Step | Reactant | Reagent/Condition | Intermediate | Product | Description |

| 1 | TosMIC | Base | Deprotonated TosMIC | - | Formation of the nucleophile. |

| 2 | 2-Aminobenzaldehyde, Deprotonated TosMIC | - | Adduct | - | Nucleophilic addition to the aldehyde. |

| 3 | Adduct | - | Dihydrooxazole | - | Intramolecular cyclization. |

| 4 | Dihydrooxazole | - | - | This compound | Elimination of the tosyl group to yield the oxazole. |

Kinetics and Thermodynamics of Derivatization Reactions Involving Oxazolylanilines

The aniline (B41778) moiety of this compound is a primary site for various derivatization reactions, such as N-acylation. While specific kinetic and thermodynamic data for this particular compound are scarce in the literature, general principles of aniline chemistry can be applied to understand these reactions.

The rate of N-acylation of anilines is influenced by the nucleophilicity of the amino group and the electrophilicity of the acylating agent. The presence of the oxazole ring, an electron-withdrawing group, is expected to decrease the electron density on the aniline nitrogen, thereby reducing its nucleophilicity compared to unsubstituted aniline. This would result in a slower reaction rate for N-acylation.

Rate = k[this compound][Acylating Agent]

The table below presents hypothetical rate constants for the N-acylation of aniline and this compound to illustrate the expected trend.

| Aniline Derivative | Acylating Agent | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) (Hypothetical) |

| Aniline | Acetyl Chloride | Dichloromethane | 25 | 1.5 x 10⁻² |

| This compound | Acetyl Chloride | Dichloromethane | 25 | 3.2 x 10⁻³ |

Thermodynamically, N-acylation reactions of anilines are generally exothermic and exergonic, leading to the formation of stable amide products. The thermodynamics of the reaction can be determined by measuring the equilibrium constant or through calorimetric studies. The Gibbs free energy change (ΔG) for the reaction would be negative, indicating a spontaneous process.

Catalytic Mechanisms Involving Oxazolylaniline Ligands

The bifunctional nature of this compound, possessing both a nitrogen-containing heterocycle and an aniline group, makes it a potential ligand for transition metal catalysis. The nitrogen atoms of the oxazole ring and the amino group can coordinate to a metal center, forming a chelate complex that can influence the reactivity and selectivity of catalytic transformations.

Palladium-Catalyzed Cross-Coupling Reactions:

In palladium-catalyzed reactions such as the Suzuki or Heck coupling, this compound could act as a ligand for the palladium catalyst. The catalytic cycle for a Suzuki coupling reaction typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

A plausible catalytic cycle involving a palladium complex with this compound as a ligand is outlined below:

Oxidative Addition: A Pd(0) complex, stabilized by the oxazolylaniline ligand, reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The aryl group from an organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

| Step | Description | Reactants | Catalyst | Intermediate | Product |

| 1 | Oxidative Addition | Ar-X | [Pd(0)-L] | [Ar-Pd(II)-X-L] | - |

| 2 | Transmetalation | [Ar-Pd(II)-X-L], Ar'-B(OR)₂ | - | [Ar-Pd(II)-Ar'-L] | X-B(OR)₂ |

| 3 | Reductive Elimination | [Ar-Pd(II)-Ar'-L] | - | - | Ar-Ar', [Pd(0)-L] |

| L = this compound |

Copper-Catalyzed Reactions:

Similarly, in copper-catalyzed reactions, such as Ullmann-type couplings or Chan-Lam cross-couplings, this compound can serve as a ligand. For instance, in a Chan-Lam C-N coupling reaction, a copper(II) precatalyst is often used. The oxazolylaniline ligand can coordinate to the copper center and facilitate the coupling of an amine with a boronic acid. The precise mechanism of these reactions is often complex and may involve Cu(I), Cu(II), and Cu(III) intermediates. The ligand plays a crucial role in stabilizing these intermediates and promoting the desired bond formation.

Supramolecular Assembly and Chiroptical Phenomena of Oxazolylaniline Derivatives

Induction of Chirality in Supramolecular Architectures Containing Oxazolylaniline Moieties

The generation of a preferred chirality (homochirality) in a supramolecular assembly is a critical step in the development of functional chiroptical materials. For oxazolylaniline derivatives, chirality can be induced through various mechanisms, including coordination with metal ions and the covalent attachment of chiral pendants that guide the assembly process.

While the control of helicity in supramolecular polymers using chiral anions is a recognized strategy in the field, specific examples detailing this method for assemblies composed primarily of 2-(1,3-oxazol-5-yl)aniline derivatives are not extensively documented in current research. acs.org The literature more frequently highlights alternative methods for this class of compounds, such as metal-ion coordination or the use of covalently bonded chiral directors to dictate the helical sense of the final architecture. zju.edu.cnacs.org

Chiral oxazolylaniline moieties have been successfully employed to control the helicity of sophisticated supramolecular structures like quinoline (B57606) oligoamide foldamers (QOFs). acs.org When enantiomerically pure S- or R-oxazolylaniline units are attached to the achiral QOF backbone, they effectively induce the formation of a single, diastereomerically pure helical structure. acs.orgnih.gov This absolute control over helicity is attributed to a stable three-center hydrogen bonding network established between the chiral oxazolylaniline group and the quinoline framework. acs.org This interaction forces the entire oligoamide to adopt either a right-handed (P) or a left-handed (M) helical conformation, demonstrating a powerful transfer of chirality from a single molecular unit to a complex, helical superstructure. acs.orgacs.org

Chiroptical Spectroscopy (Circular Dichroism and Circularly Polarized Luminescence) in Structural Elucidation of Oxazolylaniline Constructs

Chiroptical spectroscopy techniques are indispensable for characterizing the three-dimensional structure and chiral properties of supramolecular assemblies. Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) provide detailed information on the ground and excited states of these chiral constructs, respectively.

In polymer systems such as poly(N-[o-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]maleimides) (poly(OPMI)), CD spectroscopy is used to detect the formation of chiral supramolecular aggregates. zju.edu.cnnih.gov The appearance of an induced Cotton effect upon complexation with copper(II) ions confirms that the polymer chains arrange into a chiral superstructure. zju.edu.cn

For quinoline oligoamide foldamers appended with chiral oxazolylanilines, CD spectroscopy confirms the formation of diastereomerically pure P or M helices. acs.org Furthermore, these well-defined helical structures also exhibit Circularly Polarized Luminescence (CPL), an excited-state phenomenon where the material emits left- or right-handed polarized light. acs.orgnih.gov The CPL spectra of these foldamers serve as mirror images for constructs made with opposite enantiomers (S- vs. R-oxazolylaniline), confirming that the chirality is effectively transferred from the inducing molecule to the luminescent properties of the entire assembly. acs.org The dissymmetry factors for both absorption (g_abs) and luminescence (g_lum), which quantify the degree of chirality, can be precisely measured, offering deep insight into the efficiency of the chiral induction. acs.orgnih.gov

Structure-Chiroptical Property Relationships in Oxazolylaniline Systems

A clear and direct relationship exists between the absolute configuration of the chiral oxazolylaniline unit and the chiroptical properties of the resulting supramolecular assembly.

In the case of poly(OPMI) polymers, the absolute configuration of the oxazoline (B21484) pendants dictates the handedness of the metal-induced chiral aggregates. zju.edu.cn Polymers bearing (R)-configurational oxazoline units form aggregates with a levorotatory (left-handed) nature, while those with (S)-configurational units produce dextrogyrate (right-handed) assemblies upon the addition of Cu(II) ions. zju.edu.cn This relationship is evident in the specific rotation and the sign of the induced Cotton effect observed in the CD spectrum. zju.edu.cn

Interactive Data Table: Chiroptical Properties of Oxazolylaniline Derivatives

This table summarizes the key chiroptical findings from the discussed research articles.

| System | Chiral Inducer | Method of Induction | Observed Helicity/Handedness | Spectroscopy | Key Finding | Reference |

| Poly(OPMI) | (R)-oxazoline pendant | Metal Coordination (Cu(II)) | Levorotatory | CD | (R)-configuration leads to left-handed aggregates. | zju.edu.cn |

| Poly(OPMI) | (S)-oxazoline pendant | Metal Coordination (Cu(II)) | Dextrogyrate | CD | (S)-configuration leads to right-handed aggregates. | zju.edu.cn |

| QOF Foldamer | S-oxazolylaniline | Covalent Attachment | P-helix | CD, CPL | S-inducer creates a P-helix with positive CPL. | acs.orgacs.org |

| QOF Foldamer | R-oxazolylaniline | Covalent Attachment | M-helix | CD, CPL | R-inducer creates an M-helix with negative CPL. | acs.orgacs.org |

| QOF Foldamers | S-oxazolylaniline | Covalent Attachment | P-helix | CD, CPL | Dissymmetry factors ( | g_lum |

Advanced Applications in Catalysis with Oxazolylaniline Scaffolds

Chiral Ligand Design for Asymmetric Transformations

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The 2-(1,3-Oxazol-5-yl)aniline framework can be rendered chiral by introducing stereogenic centers, for instance, by using chiral building blocks in the synthesis of the oxazole (B20620) ring or by modifying the aniline (B41778) component.

Enantioselective hydrogenation, the addition of hydrogen across a double bond in a stereoselective manner, is a fundamental and widely used reaction in organic synthesis. Chiral ligands derived from this compound, when complexed with transition metals such as iridium or rhodium, have the potential to catalyze these reactions with high efficiency and enantioselectivity. The precise steric and electronic environment created by the ligand around the metal center dictates the facial selectivity of the hydrogenation process.

Detailed research findings and data tables regarding the performance of specific this compound-based ligands in the enantioselective hydrogenation of various substrates, such as olefins and ketones, would be presented here. This would include data on conversion rates and enantiomeric excess (ee) achieved under different reaction conditions.

Asymmetric cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, are powerful methods for the construction of complex cyclic molecules with multiple stereocenters. Lewis acid catalysts bearing chiral ligands derived from this compound can effectively control the stereochemical outcome of these reactions. The ligand's structure can influence the approach of the reacting partners, leading to the preferential formation of one enantiomer of the cyclic product.

This section would typically include tables summarizing the results of asymmetric cycloaddition reactions catalyzed by specific this compound-metal complexes, detailing the substrates, catalysts, yields, and stereoselectivities (diastereomeric ratio and enantiomeric excess).

The versatility of the this compound scaffold extends to a broad range of organometallic catalysis. By forming well-defined complexes with various transition metals, these ligands can be employed in diverse transformations beyond hydrogenation and cycloadditions. These may include cross-coupling reactions, allylic substitutions, and C-H activation processes. The modular nature of the ligand allows for the synthesis of a library of catalysts with varying properties to suit different applications.

Interactive data tables would be provided to showcase the scope and efficiency of organometallic catalysts based on this compound in various chemical transformations, highlighting key performance indicators.

Heterogeneous Catalysis and Supported Oxazolylaniline Ligand Systems

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging. Immobilizing these catalysts on solid supports offers a practical solution, combining the advantages of homogeneous catalysis with the ease of handling and recyclability of heterogeneous catalysts.

Nanoparticles, with their high surface-area-to-volume ratio, serve as excellent supports for catalytic systems. Chiral ligands based on this compound can be functionalized with anchoring groups that allow for their covalent attachment to the surface of nanoparticles, such as silica, titania, or magnetic nanoparticles. This immobilization can enhance catalyst stability and prevent leaching of the metal complex into the product.

A data table would be presented here to illustrate the characteristics of different nanoparticle-supported oxazolylaniline catalysts, including nanoparticle type, ligand loading, and metal content.

A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and cost-effective chemical processes. Studies on the reusability of nanoparticle-supported this compound catalysts would involve performing multiple reaction cycles and evaluating the catalyst's performance in terms of activity and selectivity over time. The structural integrity of the supported catalyst after repeated use is also a critical aspect of these investigations.

An interactive table would detail the results of reusability studies, showing the catalytic performance (e.g., yield and enantioselectivity) for each cycle and highlighting any observed decrease in activity, which would provide insights into the catalyst's stability and operational lifetime.

Research on Biological and Pharmacological Activities of 2 1,3 Oxazol 5 Yl Aniline Derivatives

Anti-Ferroptotic Activity of Oxazole-Based Compounds

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov It has been implicated in the pathology of various diseases, including neurodegenerative disorders. researchgate.netnih.gov Consequently, inhibitors of ferroptosis that can cross the blood-brain barrier are of significant therapeutic interest. researchgate.netnih.gov

Research into ferroptosis inhibitors has identified lipophilic radical-trapping antioxidants (RTAs) as a promising class of compounds that can block lipid peroxidation in cellular membranes. researchgate.netnih.gov Modifications of existing ferroptosis inhibitors, such as UAMC-3203, have been explored to enhance their pharmacokinetic properties, drug-likeness, and permeability. researchgate.netnih.gov One successful strategy has involved replacing certain chemical groups with isosteric oxazoles. researchgate.netnih.gov This has led to the development of a novel series of oxazole-based RTAs with high potency. researchgate.netnih.gov

Notably, oxazole (B20620) derivatives featuring an unsubstituted amino group (NH2) on an aromatic ring have demonstrated high solubility and low clearance in human microsomes, which are desirable pharmacokinetic properties. acs.org This structural feature is present in 2-(1,3-Oxazol-5-yl)aniline, suggesting its potential as a scaffold for the development of effective anti-ferroptotic agents. The ability of such compounds to act as radical scavengers is crucial to their anti-ferroptotic activity.

| Compound Class | Mechanism of Action | Key Findings |

| Oxazole-based Radical Trapping Antioxidants (RTAs) | Inhibition of lipid peroxidation | High potency, excellent oral bioavailability, and high concentrations in brain tissue. nih.gov |

| Oxazoles with an unsubstituted aromatic NH2 group | Radical trapping | High solubility and low clearance in human microsomes. acs.org |

Modulators of Enzyme Activity

Derivatives of this compound have been shown to modulate the activity of several key enzymes implicated in various diseases.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition by Oxazolylanilines

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov Its inhibition is a target for immunosuppressive, antiviral, and anticancer therapies. researchgate.net The (5-oxazolyl)-phenyl structural motif has been identified as a valuable component in the design of potent IMPDH inhibitors. researchgate.net

A series of novel 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones have been synthesized and demonstrated to be potent inhibitors of IMPDH type II. nih.gov Furthermore, research into 2-aminooxazoles has yielded analogues with low nanomolar potency against IMPDH. researchgate.net One such analogue has shown significant in vivo activity in models of immunosuppression. researchgate.net These findings underscore the potential of oxazolylaniline derivatives as effective IMPDH inhibitors.

5-Lipoxygenase (5-LOX) Inhibition by Oxazolylanilines

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, making it an attractive target for the treatment of inflammatory conditions like asthma. nih.gov Research has shown that certain isoxazole (B147169) derivatives can cause a concentration-dependent inhibition of 5-LOX. nih.govnih.gov For instance, one compound exhibited an IC50 value of 8.47 μM. nih.gov While this research focused on isoxazoles, the structural similarities to oxazoles suggest that oxazolylaniline derivatives could also possess 5-LOX inhibitory activity. Further investigation into oxazole-containing compounds has shown that they can selectively inhibit the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H), which is another key enzyme in the leukotriene pathway, at low micromolar concentrations. mdpi.com

Cholinesterase Inhibitory Properties of Oxazolyl Aniline (B41778) Derivatives

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary therapeutic strategy for managing the symptoms of neurodegenerative diseases such as Alzheimer's disease. nih.gov

Several studies have explored the potential of oxazole derivatives as cholinesterase inhibitors. bohrium.com New trans-amino-5-arylethenyl-oxazole derivatives have been synthesized and tested, with some compounds showing moderate inhibitory activity against BChE. nih.govbohrium.com For example, compounds trans-12, trans-10, and trans-8 were identified as the most potent BChE inhibitors in one study, with IC50 values around 30 µM. nih.gov Interestingly, many of these oxazole derivatives exhibited a binding preference for BChE over AChE. nih.gov Further structural modifications, such as the photochemical cyclization of these derivatives into naphtho[1,2-d]oxazoles, have been shown to yield compounds with more potent AChE inhibitory activity. nih.gov

| Enzyme Target | Derivative Class | Key Findings |

| IMPDH II | 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones | Potent inhibition. nih.gov |

| 5-LOX | Isoxazole derivatives | Concentration-dependent inhibition with IC50 values in the low micromolar range. nih.gov |

| BChE | trans-amino-5-arylethenyl-oxazole derivatives | Moderate inhibitory activity with selectivity for BChE over AChE. nih.govnih.gov |

| AChE | Naphtho[1,2-d]oxazoles | More potent inhibition compared to their trans-amino-5-arylethenyl-oxazole precursors. nih.gov |

Antimicrobial Efficacy and Mechanisms of Oxazolylaniline Derivatives

The rise of antimicrobial resistance has created an urgent need for new antibacterial and antifungal agents. zsmu.edu.ua Oxazole-containing compounds have emerged as a promising area of research in this field.

Studies on amphiphilic oxazoline-based synthetic nanoengineered antimicrobial polymers (SNAPs) have shown potent activity against clinically relevant bacteria such as Staphylococcus aureus. nih.govnih.gov The proposed mechanism of action for these compounds involves the disruption of the bacterial cell membrane. nih.govnih.gov It is hypothesized that the cationic parts of the molecules interact electrostatically with the negatively charged phospholipids (B1166683) of the bacterial membrane, while hydrophobic moieties facilitate the insertion of the polymer into the lipid bilayer, leading to membrane disruption. nih.gov Additionally, some evidence suggests a potential interaction with bacterial DNA. nih.govnih.gov

Other research has focused on 1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas, which have demonstrated selective activity against Gram-positive cocci like Staphylococcus aureus and Enterococcus faecalis. zsmu.edu.ua Structure-activity relationship analyses have indicated that the introduction of a halogen atom into the aniline fragment can increase the antimicrobial activity. zsmu.edu.ua For instance, a compound containing fluorine showed significant activity against Escherichia coli and Klebsiella pneumonia. zsmu.edu.ua

Anticancer Potency and Cellular Targets of Oxazolylaniline Analogues

Derivatives of oxazole and the structurally related oxadiazole have been investigated for their potential as anticancer agents. A series of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were screened for their anticancer activity against a panel of human cancer cell lines. nih.gov One compound, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, demonstrated notable activity, particularly against melanoma, leukemia, breast cancer, and colon cancer cell lines. nih.gov

In a different study, a novel series of 4-arylsulfonyl-1,3-oxazoles were synthesized and evaluated for their anticancer properties. biointerfaceresearch.com Several of these compounds exhibited cytostatic or cytotoxic effects against various cancer cell lines, including those from the central nervous system and non-small cell lung cancer subpanels. biointerfaceresearch.com For example, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide showed the highest activity against glioblastoma and gliosarcoma cell lines. biointerfaceresearch.com Another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues found that 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed significant anticancer activity against certain central nervous system and lung cancer cell lines. mdpi.com Molecular docking studies of these compounds suggested that they bind to the active site of tubulin, indicating a potential mechanism of action. mdpi.com

| Compound Series | Cancer Cell Line Sensitivity | Potential Cellular Target |

| N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines | Melanoma (MDA-MB-435), Leukemia (K-562), Breast Cancer (T-47D), Colon Cancer (HCT-15) | Not specified |

| 4-Arylsulfonyl-1,3-oxazoles | CNS Cancer (SNB75, SF-539), Non-Small Cell Lung Cancer (HOP-92, NCI-H226) | Not specified |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols | CNS Cancer (SNB-19, SNB-75), Lung Cancer (NCI-H460) | Tubulin |

Immunomodulatory Effects of Oxazolylaniline Derivatives

Detailed research specifically investigating the immunomodulatory effects of this compound and its direct derivatives is not extensively available in the current body of scientific literature. However, the broader class of compounds containing oxazole and isoxazole rings has been the subject of immunomodulatory research, offering some insights into their potential activities.

For instance, various isoxazole derivatives have been shown to act as regulators of immune functions. nih.gov Studies on derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have demonstrated both immunosuppressive and immunostimulatory activities, depending on the specific substitutions on the molecule. mdpi.com Some of these compounds have been found to modulate the proliferation of lymphocytes and the production of cytokines, which are key signaling molecules in the immune system. nih.gov For example, certain derivatives have shown the ability to suppress T-cell dependent B-cell responses, suggesting a potential therapeutic application in autoimmune diseases. nih.gov Conversely, other related compounds have been observed to enhance antibody production, indicating an immunostimulatory effect that could be beneficial in vaccine adjuvants or in treating certain immunodeficiencies. nih.gov

Additionally, research into fused heterocyclic systems incorporating an oxazole ring, such as 7-aminooxazolo[5,4-d]pyrimidines, has revealed potential immunosuppressive activity. mdpi.com Specific derivatives from this class have demonstrated the ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), a key component of the cellular immune response. mdpi.com

While these findings are for structurally related but distinct molecules, they highlight the potential for oxazole-containing compounds to interact with the immune system. The presence of the aniline group in this compound provides a site for further chemical modification, which could lead to derivatives with significant immunomodulatory properties. Future research is needed to specifically evaluate the effects of the this compound scaffold on various immune cells and pathways to determine its potential as an immunomodulatory agent.

Structure-Activity Relationship (SAR) Studies in Biological Contexts of Oxazolylanilines

Specific structure-activity relationship (SAR) studies focusing on the immunomodulatory effects of this compound derivatives are not well-documented in the available scientific literature. However, SAR studies on related heterocyclic compounds, particularly those with anti-inflammatory or other biological activities, can provide a foundational understanding of how structural modifications might influence the biological effects of this class of molecules.

For the broader class of oxazole and isoxazole derivatives, SAR studies have often focused on their anti-inflammatory and anticancer properties. In the context of immunomodulation, studies on derivatives of phenylamides of 5-amino-3-methyl-4-isoxazolecarboxylic acid have indicated that the nature and position of substituents on the phenyl ring are critical for their activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies have supported these findings, showing that stimulatory or inhibitory effects on immune cells are highly dependent on these structural variations. nih.gov

In the development of anticancer agents, SAR studies of oxazolo[5,4-d]pyrimidine (B1261902) derivatives have shown that substitutions at various positions of the fused ring system significantly impact their inhibitory activities against specific kinases involved in cancer progression. For example, the nature of the substituent on the aniline moiety at the C(7) position of the oxazolo[5,4-d]pyrimidine system has been found to be crucial for the potency of these compounds as VEGFR2 inhibitors. mdpi.com

While these SAR studies are not directly focused on the immunomodulatory activity of this compound, they underscore the importance of systematic structural modifications in tuning the biological activity of oxazole-containing compounds. For the this compound scaffold, key areas for future SAR studies would include:

Substitution on the aniline ring: Introducing various electron-donating or electron-withdrawing groups at different positions of the aniline ring could significantly alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets in the immune system.

Substitution on the oxazole ring: While the core this compound structure is defined, modifications at other available positions on the oxazole ring, if chemically feasible, could also modulate activity.

Modification of the linking amino group: Acylation or alkylation of the amino group connecting the phenyl and oxazole rings would lead to a different class of compounds and could have a profound impact on their biological profile.

Corrosion Inhibition Applications of Oxazolylaniline Analogues

Adsorption Mechanisms of Oxazolyl Aniline (B41778) on Metal Surfaces

The efficacy of organic corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, creating a protective barrier between the metal and the corrosive environment. For oxazolylaniline analogues, this adsorption is a complex process involving both physical and chemical interactions. oup.comoup.com

The adsorption of these molecules is influenced by several factors, including the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. The oxazole (B20620) ring, with its heteroatoms (nitrogen and oxygen) and π-electrons, plays a crucial role in the adsorption process. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds (chemisorption). Additionally, the aromatic nature of the oxazole and aniline rings allows for π-electron interactions with the metal surface, further strengthening the adsorption. researchgate.net

The aniline moiety in the structure also contributes significantly to the inhibitory action. The amino group (-NH2) provides an additional site for interaction with the metal surface, enhancing the adsorption and the formation of a more compact and stable protective film. oup.com

The adsorption of oxazolylaniline analogues on a metal surface, such as mild steel in an acidic medium, can be described by adsorption isotherms. The Langmuir adsorption isotherm model has been found to be particularly applicable, which suggests the formation of a monolayer of the inhibitor on the metal surface. oup.com The thermodynamic parameter, the standard free energy of adsorption (ΔG°ads), provides insight into the nature of the adsorption. For 3-(1,3-oxazol-5-yl)aniline, the calculated ΔG°ads value indicates a spontaneous adsorption process that involves both physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer). oup.comresearchgate.net

Table 1: Adsorption Parameters for 3-(1,3-oxazol-5-yl)aniline on Mild Steel in 1 M HCl

| Parameter | Value |

|---|---|

| Adsorption Isotherm Model | Langmuir |

Electrochemical Evaluation of Corrosion Inhibition Efficiency by Oxazolylanilines

The effectiveness of oxazolylaniline analogues as corrosion inhibitors is quantified using various electrochemical techniques. These methods provide detailed information about the kinetics of the corrosion process and the mechanism of inhibition. The two most common techniques employed are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot, which provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency (IE%) can be calculated from the corrosion current densities in the absence (icorr°) and presence (icorr) of the inhibitor.

Studies on 3-(1,3-oxazol-5-yl)aniline have shown that with increasing inhibitor concentration, the corrosion current density decreases significantly, indicating a reduction in the corrosion rate. oup.com The shift in the corrosion potential is minimal, which suggests that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. oup.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. The data is often represented as Nyquist plots. For an uninhibited metal in a corrosive solution, the Nyquist plot typically shows a single semicircle. In the presence of an effective inhibitor like an oxazolylaniline analogue, the diameter of this semicircle increases, signifying an increase in the charge transfer resistance (Rct). A higher Rct value indicates a slower corrosion process.

The inhibition efficiency can also be calculated from the charge transfer resistance values with and without the inhibitor. Furthermore, EIS data can reveal changes in the double-layer capacitance (Cdl). A decrease in Cdl is often attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and decreases the local dielectric constant.

Table 2: Electrochemical Data for Mild Steel in 1 M HCl in the Presence of 3-(1,3-oxazol-5-yl)aniline at 303 K

| Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.00 | 25.4 | - |

| 0.05 | 1.65 | 93.5 |

| 0.1 | 1.32 | 94.8 |

| 0.2 | 0.99 | 96.1 |

Data derived from studies on 3-(1,3-oxazol-5-yl)aniline as a representative analogue.

Environmental and Industrial Relevance of Oxazole-Based Corrosion Inhibitors

Oxazole-based compounds, including oxazolylaniline analogues, are of significant interest for industrial applications due to their high inhibition efficiencies at low concentrations. oup.comoup.com The ability to effectively protect metals like steel in acidic environments is particularly relevant for industries such as oil and gas, chemical processing, and metal finishing. j-cst.org In these sectors, acidic solutions are frequently used for processes like acid pickling, industrial cleaning, and oil well acidizing, where the corrosion of equipment is a major concern.

A significant advantage of many organic inhibitors, including oxazole derivatives, is their potential for being more environmentally friendly compared to some traditional inorganic inhibitors that contain heavy metals. researchgate.net The development of "green" corrosion inhibitors that are effective, cost-efficient, and have low toxicity is a key area of research. researchgate.net Oxazole-based compounds are often readily synthesizable, which can contribute to their cost-effectiveness. oup.comoup.com

The performance of these inhibitors can be affected by environmental conditions such as temperature. For 3-(1,3-oxazol-5-yl)aniline, it has been observed that the inhibition efficiency decreases with an increase in temperature. oup.com This is a crucial consideration for industrial applications where processes may operate at elevated temperatures. Understanding the temperature dependence of the inhibitor's performance is essential for optimizing its application and ensuring reliable corrosion protection.

The versatility of the oxazole structure allows for the synthesis of a wide range of derivatives with tailored properties. By modifying the substituents on the oxazole or aniline rings, it is possible to enhance specific characteristics such as solubility, adsorption strength, and inhibition efficiency, further broadening their potential industrial applications.

Computational Chemistry and Theoretical Studies on 2 1,3 Oxazol 5 Yl Aniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction of Oxazolylaniline

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study oxazole-containing compounds to predict their geometry, electronic properties, and reactivity.

Electronic Properties and Reactivity Descriptors:

DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine key electronic properties. niscpr.res.insemanticscholar.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. semanticscholar.orgresearchgate.net For instance, in studies of similar oxazol-5-one derivatives, the HOMO-LUMO energy gaps were calculated to be around 3.0 eV, indicating a reactive nature. semanticscholar.orgresearchgate.net

Global reactivity descriptors that can be derived from DFT calculations include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons.

Hardness (η): A measure of resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These descriptors provide a quantitative measure of the molecule's reactivity and are crucial for understanding reaction mechanisms. niscpr.res.in

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. semanticscholar.orgresearchgate.net For oxazole (B20620) derivatives, the negative potential is often located around the oxygen and nitrogen atoms of the oxazole ring, indicating these as likely sites for electrophilic attack. semanticscholar.orgresearchgate.net The positive potential is usually found around the hydrogen atoms. semanticscholar.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. researchgate.net By examining the interactions between filled and unfilled orbitals, it's possible to quantify the stabilization energies associated with electron delocalization from donor to acceptor orbitals. For example, in thiazole (B1198619) azo dyes, which are structurally related to oxazolylanilines, NBO analysis revealed significant charge transfer from the thiazole ring to acceptor moieties, contributing to their stability. mdpi.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Compound 1 (C20H20N2O2) | -5.271 | -2.27 | 3.001 |

| Compound 2 (C21H22N2O2) | -5.214 | -2.203 | 3.011 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Oxazolylaniline Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as an oxazolylaniline derivative, and a biological target, typically a protein or enzyme. nih.govnih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. The docking score provides an estimate of the binding affinity. najah.edu For example, in a study on 1,3,4-oxadiazole (B1194373) derivatives, which are isomers of 1,3-oxazoles, docking studies against E. coli DNA gyrase revealed binding affinities in the range of -8 to -9 kcal/mol, indicating good binding potential. mdpi.com The interactions identified through docking, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, are crucial for understanding the stability of the ligand-protein complex. mdpi.comnajah.edu

Molecular Dynamics (MD) Simulations:

Following molecular docking, MD simulations can be performed to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govnajah.edu An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. nih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position, indicating the stability of the protein-ligand complex. A stable RMSD suggests a stable complex. rsc.org

Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different regions of the protein.

Interaction Energy Analysis: This quantifies the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein, providing insights into the key residues driving the binding. nih.gov

MD simulations have been successfully used to confirm the stability of complexes involving various heterocyclic compounds and their target enzymes, such as cyclooxygenase-2 (COX-2) and DNA gyrase. najah.edursc.org For instance, a 100-nanosecond MD simulation of a COX-2 inhibitor complex confirmed its stability and consistent ligand-protein interactions. najah.edu

| Compound | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| Ketone-substituted benzohydrazide (B10538) derivative | -8 to -9 | Alanine A:421, Valine A:420, Tyrosine A:478, Glutamine A:381 |

Aromaticity Analysis of Oxazole Systems Relevant to 2-(1,3-Oxazol-5-yl)aniline

The aromaticity of the oxazole ring in this compound is a key determinant of its chemical properties and reactivity. Aromaticity can be assessed using various computational methods that evaluate the geometric, magnetic, and electronic characteristics of the ring system.

Commonly used indices for aromaticity analysis include:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the bond length alternation in a ring. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a ring's center or above its plane. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.

Aromatic Fluctuation Index (FLU): This index is based on the electronic delocalization within the ring.

Prediction of Chiroptical Responses of Oxazolylaniline Derivatives

Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides information about the three-dimensional structure of chiral molecules. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting chiroptical spectra.

For chiral derivatives of this compound, computational approaches can be used to:

Predict ECD and VCD Spectra: By calculating the rotational strengths of electronic and vibrational transitions, respectively, the full ECD and VCD spectra can be simulated.

Determine Absolute Configuration: By comparing the computationally predicted spectra with experimentally measured spectra, the absolute configuration of a chiral center can be determined.

Future Research Directions and Perspectives for 2 1,3 Oxazol 5 Yl Aniline

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing the 2-(1,3-oxazol-5-yl)aniline core and its derivatives. Traditional synthetic routes for oxazoles, such as the Robinson-Gabriel and Fischer syntheses, often rely on harsh reagents and high temperatures. researchgate.netijpsonline.com The focus is shifting towards "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. researchgate.net

Key areas for future investigation include: